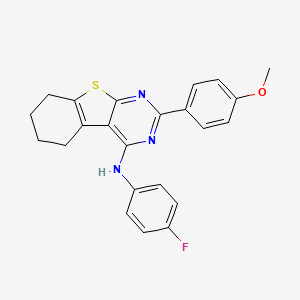
Cox-2/15-lox-IN-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cox-2/15-lox-IN-4 is a dual inhibitor targeting cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX). This compound has shown significant potential in anti-inflammatory and anticancer therapies due to its ability to inhibit the production of pro-inflammatory cytokines and reactive oxygen species .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cox-2/15-lox-IN-4 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes the formation of thienopyrimidine monomers, which are then subjected to various chemical reactions to introduce the desired functional groups . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving automated systems for precise control of reaction conditions. The final product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the required purity standards .
化学反応の分析
Types of Reactions
Cox-2/15-lox-IN-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s efficacy.
Substitution: Substitution reactions are used to introduce or replace functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal results .
Major Products Formed
The major products formed from these reactions are derivatives of this compound with modified functional groups. These derivatives are often tested for their biological activities to identify potential therapeutic agents .
科学的研究の応用
Cox-2/15-lox-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study dual inhibition mechanisms and develop new synthetic methodologies.
Biology: Investigated for its role in modulating inflammatory pathways and its effects on cellular processes.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases, cancer, and other conditions involving COX-2 and 15-LOX pathways
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
作用機序
Cox-2/15-lox-IN-4 exerts its effects by inhibiting the activities of COX-2 and 15-LOX enzymes. COX-2 is involved in the production of prostaglandins, which play a key role in inflammation and pain. By inhibiting COX-2, this compound reduces the production of these pro-inflammatory molecules . Similarly, 15-LOX is involved in the metabolism of arachidonic acid to produce pro-inflammatory and anti-inflammatory mediators. Inhibition of 15-LOX by this compound disrupts this pathway, further reducing inflammation .
類似化合物との比較
Similar Compounds
Celecoxib: A selective COX-2 inhibitor used to treat pain and inflammation.
Zileuton: A 5-lipoxygenase inhibitor used to manage asthma.
Thiazolo-celecoxib analogues: Compounds designed to inhibit both COX-2 and 15-LOX
Uniqueness
Cox-2/15-lox-IN-4 is unique due to its dual inhibition mechanism, targeting both COX-2 and 15-LOX. This dual action provides a broader anti-inflammatory effect compared to compounds that inhibit only one of these enzymes. Additionally, this compound has shown potential in reducing the production of reactive oxygen species, further enhancing its therapeutic efficacy .
特性
分子式 |
C23H20FN3OS |
|---|---|
分子量 |
405.5 g/mol |
IUPAC名 |
N-(4-fluorophenyl)-2-(4-methoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C23H20FN3OS/c1-28-17-12-6-14(7-13-17)21-26-22(25-16-10-8-15(24)9-11-16)20-18-4-2-3-5-19(18)29-23(20)27-21/h6-13H,2-5H2,1H3,(H,25,26,27) |
InChIキー |
NBGCIRJUCBFWMT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NC(=C3C4=C(CCCC4)SC3=N2)NC5=CC=C(C=C5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


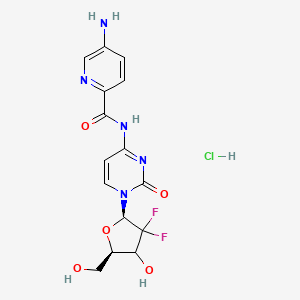

![N-[4-[(E)-N-[2-(diaminomethylidene)hydrazinyl]-C-methylcarbonimidoyl]phenyl]-7-nitro-1H-indole-2-carboxamide](/img/structure/B12389911.png)
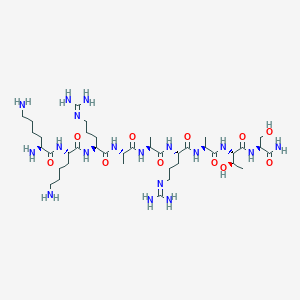



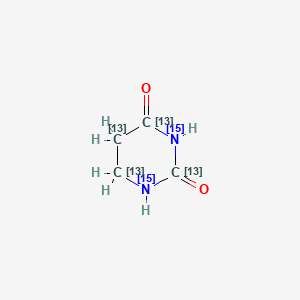
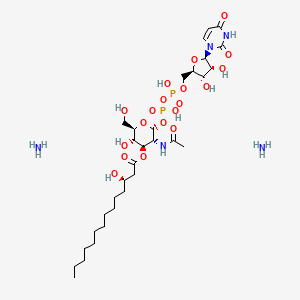



![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389969.png)
![[(2R,4R,5R)-2-azido-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl 3-chlorobenzoate](/img/structure/B12389997.png)
